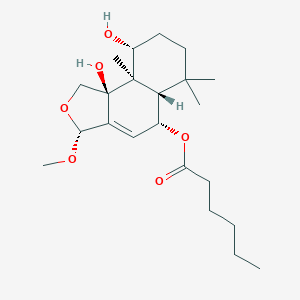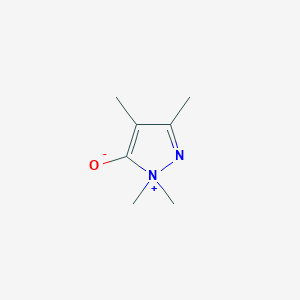
Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate: is a chemical compound with the molecular formula C10H8Cl2FNO3 . It is a white to light yellow or light orange powder or crystal. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate typically involves the reaction of ethyl potassium malonate with 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate
- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate
- 2,6-Dichloro-5-fluoronicotinoyl acetic acid ethyl ester
Uniqueness: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
96568-03-5 |
|---|---|
Molecular Formula |
C13H12Cl2FNO5 |
Molecular Weight |
352.14 g/mol |
IUPAC Name |
diethyl 2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)propanedioate |
InChI |
InChI=1S/C13H12Cl2FNO5/c1-3-21-12(19)8(13(20)22-4-2)9(18)6-5-7(16)11(15)17-10(6)14/h5,8H,3-4H2,1-2H3 |
InChI Key |
RIMYSLDPFDGCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(N=C1Cl)Cl)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)


![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)



![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)


![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
